![molecular formula C19H16Cl2F3N3O3S B2681940 3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 923676-45-3](/img/structure/B2681940.png)
3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” is a chemical compound with the molecular formula C19H16Cl2F3N3O3S . It has a molecular weight of 494.3148496 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H16Cl2F3N3O3S . This formula indicates that the molecule is composed of 19 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis and Characterization
A study described the synthesis of novel sulfur-containing 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical. These compounds were synthesized through a multi-step procedure starting from 4-Chloro-phenol and Ethylbromoacetate. Their characterization was achieved using elemental analysis, infrared spectroscopy, NMR, and mass spectrometry. These compounds exhibited moderate to strong antimicrobial activity against selected bacterial and fungal strains. The research highlighted the compounds' potential for drug-like characteristics based on in silico studies (D. V. N. Rao et al., 2014).
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of 1,2,4-triazole derivatives. The study synthesized a range of compounds, assessing their antimicrobial effectiveness. These compounds showed promising antibacterial and antifungal activities, which could be attributed to their unique structural features. Such findings suggest the potential utility of these derivatives in developing new antimicrobial agents (T. Karabasanagouda et al., 2007).
Anticancer Evaluation
The anticancer potential of 1,2,3-Triazole derivatives containing the sulfonyl group has been explored. A specific study conducted regioselective synthesis of such compounds and evaluated their in vitro anticancer activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cells. The compounds exhibited moderate activity, indicating their potential as scaffolds for developing anticancer agents (Angélica Salinas-Torres et al., 2022).
Orientations Futures
The future directions of research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential applications. For example, compounds containing the trifluoromethyl group have been found in many FDA-approved drugs, suggesting potential pharmaceutical applications .
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N3O3S/c1-2-27-17(10-30-14-5-3-4-13(9-14)19(22,23)24)25-26-18(27)31(28,29)11-12-6-7-15(20)16(21)8-12/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVAYGWOSFKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)
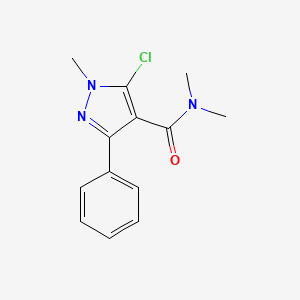
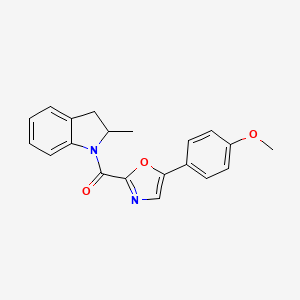
![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)
![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)
![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/new.no-structure.jpg)
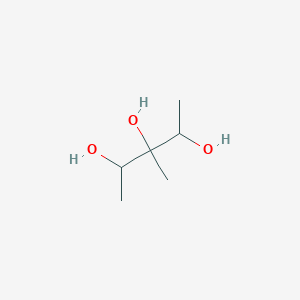
![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)
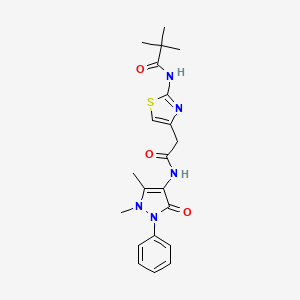
![5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2681874.png)
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681875.png)
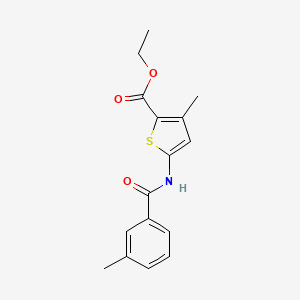

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
